molecular formula C24H23N7O2 B10879396 (1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine

(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine

Cat. No.: B10879396
M. Wt: 441.5 g/mol
InChI Key: CXWQVKRFQRKSBV-MWLSYYOVSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound can vary, but here are some strategies:

        Condensation: Imidazopyridines can be synthesized through condensation reactions, where appropriate precursors react to form the desired compound.

        Multicomponent Reactions: These involve combining multiple reactants in a single step to form complex molecules.

        Oxidative Coupling: Imidazopyridines can be prepared via oxidative coupling reactions.

        Tandem Reactions: Sequential reactions that lead to the desired product.

        Aminooxygenation and Hydroamination Reactions: These methods can also be employed.

    • Industrial production methods may involve scaling up these synthetic routes for efficient large-scale production.
  • Chemical Reactions Analysis

    • Imidazopyridines can undergo various reactions:

        Oxidation: For example, oxidation of the methyl groups could lead to imidazopyridine N-oxides.

        Reduction: Reduction of the pyridine ring or other functional groups.

        Substitution: Substituents on the pyridine or triazolo rings can be modified.

    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Medicinal Chemistry: Imidazopyridines exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.

      Material Science: Their structural features make them useful in designing novel materials.

      Industry: Imidazopyridines find applications in agrochemicals, pharmaceuticals, and more.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other imidazopyridines, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines.
    • Highlighting its uniqueness would involve comparing its structure, properties, and biological activities with those of related compounds.

    Properties

    Molecular Formula

    C24H23N7O2

    Molecular Weight

    441.5 g/mol

    IUPAC Name

    (Z)-N-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-methoxyphenyl)ethanimine

    InChI

    InChI=1S/C24H23N7O2/c1-15-17(3)31(19-6-5-11-25-12-19)23-22(15)24-27-21(28-30(24)14-26-23)13-33-29-16(2)18-7-9-20(32-4)10-8-18/h5-12,14H,13H2,1-4H3/b29-16-

    InChI Key

    CXWQVKRFQRKSBV-MWLSYYOVSA-N

    Isomeric SMILES

    CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)C5=CN=CC=C5)C

    Canonical SMILES

    CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)C5=CN=CC=C5)C

    Origin of Product

    United States

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